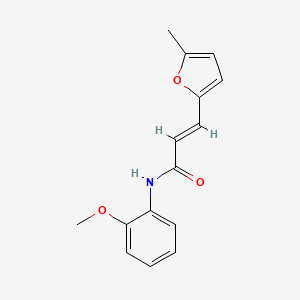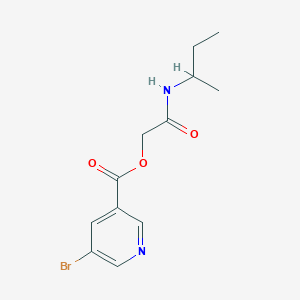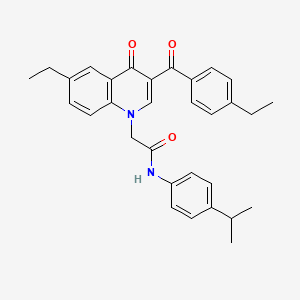![molecular formula C8H11Cl2N3OS B2480299 3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride CAS No. 2247102-69-6](/img/structure/B2480299.png)
3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-d]pyrimidin-4-one derivatives are important pharmacophores due to their wide range of biological activities. These compounds have been synthesized through various methods, demonstrating their versatility and significance in medicinal chemistry.
Synthesis Analysis
One-step synthesis methods have been developed to enhance the efficiency of producing Thieno[3,2-d]pyrimidin-4-one derivatives. A notable approach is a catalytic four-component reaction involving ketones, ethyl cyanoacetate, sulfur, and formamide, which simplifies the synthesis process and reduces the environmental impact (Shi et al., 2018).
Molecular Structure Analysis
Structural investigations of these compounds reveal a diverse range of derivatives with significant bioactivity. The core structure of thieno[3,2-d]pyrimidin-4-one serves as a versatile scaffold for further functionalization and the development of compounds with targeted properties.
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidin-4-one derivatives undergo various chemical reactions, including condensation with aromatic aldehydes and cyclization, to form novel compounds with enhanced activities. These reactions are crucial for developing derivatives with specific biological actions (Elmuradov et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- 3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride and its derivatives are extensively used in chemical synthesis. One study elaborates on synthesizing various pyrimidine derivatives, showcasing its utility in creating bioactive compounds (Ho, 2001).
- A method for synthesizing thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives without solvents was developed, highlighting the compound's versatility in chemical reactions (Pokhodylo et al., 2015).
Biological Activity Exploration
- The compound and its derivatives are investigated for potential biological activities. For instance, a study synthesized novel compounds from 3-Amino-2-mercaptothieno[2,3-d]pyrimidin-4-one, exploring their potential biological activities (Prasad et al., 2007).
- Another research synthesized new derivatives and evaluated them for anti-inflammatory, CNS depressant, and antimicrobial activities, indicating the compound's potential in pharmacological research (Ashalatha et al., 2007).
Antimicrobial and Antitumor Potential
- Some studies focus on the antimicrobial properties of the derivatives. For example, the synthesized pyridothienopyrimidinones exhibited antistaphylococcal activity, suggesting their use in combating bacterial infections (Kostenko et al., 2008).
- Research on novel pyrimidine derivatives synthesized from the compound showed inhibitory effects on protein kinases, indicating potential applications in antitumor therapy (Loidreau et al., 2015).
Mecanismo De Acción
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been found to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase .
Mode of Action
Thieno[3,2-d]pyrimidines have been found to inhibit egfr/erbb-2 tyrosine kinase , which suggests that this compound may interact with its targets to inhibit their activity, leading to downstream effects.
Biochemical Pathways
Given the potential inhibition of egfr/erbb-2 tyrosine kinase , it can be inferred that the compound may affect pathways downstream of this kinase, potentially influencing cell proliferation and survival.
Result of Action
Some thieno[3,2-d]pyrimidines have been found to inhibit the proliferation of certain cell lines , suggesting that this compound may have similar effects.
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12;;/h1,4-5H,2-3,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFGWEQERDCICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)
![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)
![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2480233.png)
![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480235.png)

![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)
![2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480239.png)